molecular formula C8H7Cl2F3N2 B1429658 2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine CAS No. 1053656-95-3

2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine

Cat. No. B1429658
CAS RN: 1053656-95-3
M. Wt: 259.05 g/mol
InChI Key: UPUFGQOMCAKVOM-UHFFFAOYSA-N
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Description

“2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with chloro and trifluoromethyl groups .


Synthesis Analysis

The synthesis of this compound could involve various methods. One possible method could be the direct fluorination of 2-chloro-5-trichloromethylpyridine . Another potential method could involve the assembly of pyridine from a trifluoromethyl-containing building block . The exact method would depend on the desired target compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring substituted with chloro and trifluoromethyl groups . The presence of these groups is thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .


Chemical Reactions Analysis

This compound can act as a reactant in various chemical reactions. For instance, it can participate in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . The exact reactions it undergoes would depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, it might have a certain melting point, boiling point, and density . The presence of the chloro and trifluoromethyl groups could influence these properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of 2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine in scientific research is in the synthesis of heterocyclic compounds. For example, Palamarchuk et al. (2019) demonstrated its use in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through nucleophilic substitution with various amines, leading to previously unknown derivatives with potential pharmacological significance Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019.

Photochemical Transformations

Another innovative application of this compound is found in the study of its photochemical transformation properties. Wakeham et al. (2021) explored the oxidative photocyclization of a derivative, showing its potential as a new class of herbicidal pyrrolodipyridines. These compounds, resulting from exposure to UV-B light, were identified as potent inhibitors of the herbicide target enzyme phytoene desaturase, offering insights into novel agricultural chemical development Wakeham, Lim, Lindell, Laber, Hain, Jeschke, & Hey, 2021.

Development of Anticancer Agents

Research into anticancer agents has also benefited from the applications of 2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine. Vinayak et al. (2017) described the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which were then screened for in vitro anticancer activity. This study highlights the potential for developing new classes of anticancer agents based on functionalized pyridine derivatives Vinayak, Sudha, & Lalita Kumar, 2017.

Advancements in Material Science

Further extending its application, the compound has found use in the synthesis of materials with specific photophysical properties. Patil et al. (2011) explored the synthesis of pyrazolopyridine annulated heterocycles, examining the effect of substituents on photophysical properties. Such research contributes to the development of materials with potential applications in optoelectronics and fluorescent markers Patil, Shelar, & Toche, 2011.

Safety And Hazards

This compound could pose certain hazards. For instance, it might be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The demand for compounds like this has been increasing, especially in the fields of agrochemicals and pharmaceuticals . Future research might focus on developing new synthetic methods, investigating potential applications, and improving our understanding of their interactions with biological systems .

properties

IUPAC Name

3-chloro-N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F3N2/c9-1-2-14-7-6(10)3-5(4-15-7)8(11,12)13/h3-4H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUFGQOMCAKVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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